molecular formula C11H12N2O6 B13707642 Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate

Cat. No.: B13707642
M. Wt: 268.22 g/mol
InChI Key: VNFOIAASLGVFHL-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate is an organic compound with the molecular formula C11H12N2O6 It is a derivative of malonic acid and contains a pyridine ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 4-methyl-2-pyridylmalonate, followed by esterification with methanol. The reaction conditions typically include the use of concentrated nitric acid for nitration and sulfuric acid as a catalyst. The esterification step requires an acidic environment and refluxing the reaction mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Dimethyl 2-(4-Methyl-3-amino-2-pyridyl)malonate.

    Substitution: Various substituted pyridylmalonates depending on the nucleophile used.

    Hydrolysis: 2-(4-Methyl-3-nitro-2-pyridyl)malonic acid.

Scientific Research Applications

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(3-Nitro-2-pyridyl)malonate
  • Dimethyl 2-(4-Nitro-2-pyridyl)malonate
  • Dimethyl 2-(3-Methyl-2-pyridyl)malonate

Uniqueness

Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

dimethyl 2-(4-methyl-3-nitropyridin-2-yl)propanedioate

InChI

InChI=1S/C11H12N2O6/c1-6-4-5-12-8(9(6)13(16)17)7(10(14)18-2)11(15)19-3/h4-5,7H,1-3H3

InChI Key

VNFOIAASLGVFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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